REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)#[CH:2].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14](I)=[CH:13][CH:12]=1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]#[C:1][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:13][CH:12]=1 |^1:20,39|
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
259 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)I
|
Name
|
cupric iodide
|
Quantity
|
2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The round-bottomed flask was then purged 3 times with argon
|
Type
|
ADDITION
|
Details
|
20 ml of distilled triethylamine were then added
|
Type
|
ADDITION
|
Details
|
The reaction medium was then diluted with 20 ml of a 6M solution of hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
then extracted three times with 20 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was washed with 40 ml of a 1M solution of sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product of the reaction was then purified by column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |